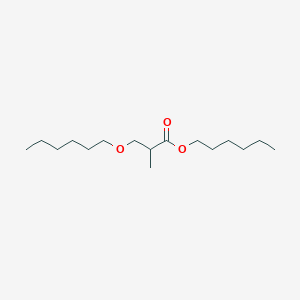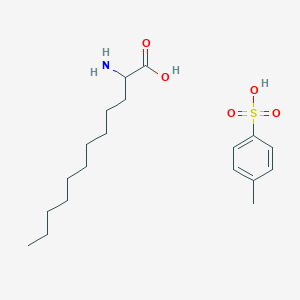
2-Aminododecanoic acid;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminododecanoic acid;4-methylbenzenesulfonic acid is a compound that combines the properties of an amino acid and a sulfonic acid The amino acid component, 2-Aminododecanoic acid, is a derivative of dodecanoic acid with an amino group attached to the second carbon The sulfonic acid component, 4-methylbenzenesulfonic acid, is a derivative of benzene with a sulfonic acid group attached to the fourth carbon and a methyl group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminododecanoic acid;4-methylbenzenesulfonic acid can be achieved through a multi-step process. One common method involves the reaction of dodecanoic acid with ammonia to form 2-Aminododecanoic acid. This reaction typically requires high temperatures and pressures to facilitate the formation of the amino acid.
For the sulfonic acid component, 4-methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene. This reaction involves the use of sulfuric acid as a sulfonating agent and is typically carried out at elevated temperatures to ensure complete conversion of toluene to 4-methylbenzenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminododecanoic acid;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2-Aminododecanoic acid;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 2-Aminododecanoic acid;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a different position of the amino group.
4-Methylbenzenesulfonic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminododecanoic acid: Lacks the sulfonic acid group, limiting its applications in certain fields.
Uniqueness
2-Aminododecanoic acid;4-methylbenzenesulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92625-29-1 |
|---|---|
Molekularformel |
C19H33NO5S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-aminododecanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h11H,2-10,13H2,1H3,(H,14,15);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
CJVJMRUAERKXID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
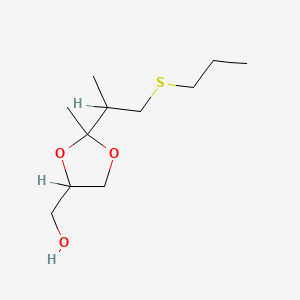
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
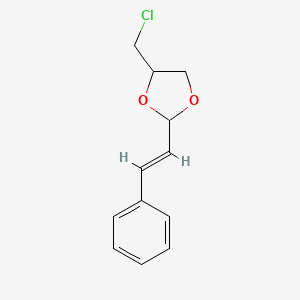

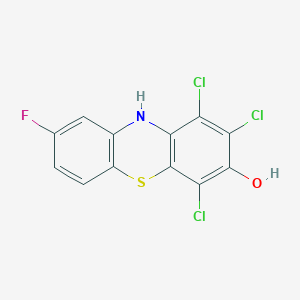
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
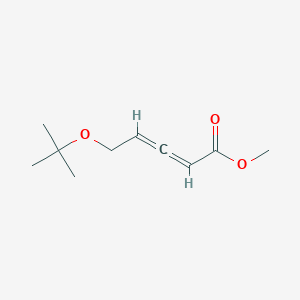
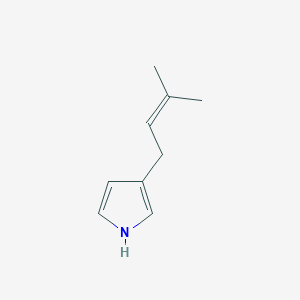
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)

